molecular formula C8H16N2O2 B3422751 tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate CAS No. 265987-99-3

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate

Cat. No.: B3422751
CAS No.: 265987-99-3
M. Wt: 172.22 g/mol
InChI Key: XDHLWTHTPXBYLH-PHDIDXHHSA-N
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Description

Significance of Stereodefined Cyclopropylamine (B47189) Derivatives in Chemical Research

Cyclopropylamine derivatives are a notable class of compounds that merge the distinct electronic and steric characteristics of a cyclopropane (B1198618) ring with the functionality of a nitrogen atom. nih.gov The cyclopropane ring, with its inherent strain and unique orbital arrangement, can influence the conformation and reactivity of a molecule. longdom.org When this is combined with an amino group, it creates a versatile scaffold that is present in a wide range of biologically active compounds. nih.gov

The stereodefined nature of these derivatives is of paramount importance. The rigid, three-dimensional structure of the cyclopropane ring allows for the precise placement of substituents in space. This is a highly desirable feature in medicinal chemistry, where the interaction between a drug molecule and its biological target is highly dependent on their complementary shapes. Consequently, stereodefined cyclopropylamine derivatives are frequently incorporated into the design of novel therapeutic agents, including antiviral and anticancer compounds. longdom.orgrsc.org

Overview of the Synthetic Utility of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate as a Chiral Building Block

This compound is a prime example of a chiral building block that has proven to be invaluable in organic synthesis. evitachem.com The "(1R,2R)" designation specifies the absolute stereochemistry at the two chiral centers on the cyclopropane ring, ensuring that it can be used to produce enantiomerically pure target molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the amino groups allows for selective reaction at the unprotected amine, providing chemists with a high degree of control over the synthetic route.

This compound serves as a versatile intermediate in the synthesis of a variety of complex molecules. evitachem.com Its utility stems from the ability to deprotect the Boc-protected amine under specific conditions, revealing a second reactive site. This sequential reactivity is a powerful tool for constructing intricate molecular architectures. For instance, it has been utilized as a key component in the synthesis of novel enzyme inhibitors and as a scaffold for creating new classes of ligands for asymmetric catalysis. evitachem.comnih.gov The ability to introduce the stereodefined aminocyclopropyl motif into a larger molecule makes this compound a highly sought-after reagent in the development of new pharmaceuticals and other advanced materials.

Table 1: Chemical Data for this compound

PropertyValue
CAS Number 396650-02-1
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265987-99-3
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
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Advanced Synthetic Methodologies for Enantiomerically Pure Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate

Asymmetric Synthesis Approaches to the Cyclopropane (B1198618) Core

The creation of the chiral cyclopropane ring is the foundational step in the synthesis of the target molecule. Key strategies involve the use of catalysts to induce asymmetry or the leveraging of pre-existing chirality from natural sources.

Catalytic Asymmetric Cyclopropanation Strategies

Catalytic asymmetric cyclopropanation is a powerful method for constructing chiral cyclopropanes, typically involving the reaction of an alkene with a carbene precursor mediated by a chiral catalyst. nih.gov Both transition-metal catalysis and biocatalysis have proven effective in achieving high stereoselectivity.

Transition-metal complexes, particularly those of rhodium and cobalt, are widely used. For instance, chiral rhodium(II) carboxylate catalysts can mediate the cyclopropanation of alkenes with diazo compounds, yielding products with high diastereo- and enantioselectivity. researchgate.net Similarly, cobalt-based catalysts have been developed for the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate as the carbene source. dicp.ac.cn These methods often provide excellent control, favoring the formation of the desired trans-diastereomer.

A significant advancement in this field is the use of engineered enzymes. Biocatalysts, such as modified myoglobins (Mb) and cytochrome P450 enzymes, offer a green and highly selective alternative to traditional metal catalysts. nih.govcaltech.edunih.gov Through directed evolution and rational design, myoglobin (B1173299) variants have been engineered to catalyze the cyclopropanation of a broad range of styrenyl and other aryl-substituted olefins, delivering the trans-(1R,2R) cyclopropane products with exceptional diastereo- and enantioselectivity (up to >99% de and >99% ee). nih.govrochester.edu These biocatalytic systems can be utilized in whole-cell biotransformations, allowing for scalable, multigram synthesis of chiral cyclopropane cores of various drugs. rochester.edu

Table 1: Comparison of Catalytic Asymmetric Cyclopropanation Methods for trans-(1R,2R) Products
Catalyst TypeSpecific Catalyst ExampleCarbene PrecursorTypical SubstrateSelectivity AchievedReference
BiocatalystEngineered Myoglobin (Mb) Variants (e.g., MbRR5)Ethyl diazoacetate (EDA)Styrene derivatives78-99% de, 63-99% ee nih.gov
BiocatalystEngineered Cytochrome P450 (P450BM3-T268A)Diazo-reagentsStyrene>99% trans, 96% ee (trans) caltech.edu
Transition MetalCobalt Complex with Chiral Pybox Ligandsgem-dichloroalkanesMonosubstituted alkenesHigh enantioselectivity (up to 97% ee) nih.govdicp.ac.cn
Transition MetalRhodium(II) Complex (e.g., Rh2(S-TCPTTL)4)Diacceptor diazo compoundsAlkenesHigh de and ee researchgate.net

Chiral Pool Synthesis of (1R,2R)-Aminocyclopropyl Precursors

An alternative to inducing asymmetry with a catalyst is to start with a molecule that is already enantiomerically pure. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure compounds from nature, such as amino acids, terpenes, and sugars. This strategy involves converting these natural building blocks into the desired chiral target.

For the synthesis of cyclopropane derivatives, terpenes like (−)-α-pinene or (−)-verbenone can serve as starting materials. doi.org For example, a highly stereoselective synthesis can be achieved through the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids that are themselves synthesized from these terpenes. The inherent chirality of the cyclobutane moiety derived from the terpene directs the facial attack of the diazomethane, leading to the formation of the cyclopropane ring as a single diastereomer. doi.org Similarly, natural amino acids or sugars like D-glyceraldehyde can be elaborated into olefinic precursors suitable for stereocontrolled cyclopropanation. nih.gov In nature, the biosynthesis of cyclopropane amino acids often starts from common amino acids like L-lysine, demonstrating a biological precedent for this approach. u-tokyo.ac.jp

Stereoselective Introduction of the Amino Functionality

Once the chiral cyclopropane core is established, the next critical phase is the introduction of the amino group with the correct stereochemistry.

Direct Amination Methodologies

Direct amination involves the introduction of a nitrogen-containing functional group onto the cyclopropane ring. While direct C-H amination is challenging, a powerful related strategy is the formal nucleophilic substitution of a suitable leaving group on a pre-formed chiral cyclopropane. Enantiomerically enriched bromocyclopropanes can undergo a diastereoselective formal SN2 reaction with nitrogen-based nucleophiles. nih.gov This method proceeds through a cyclopropene intermediate, where the existing chiral center on the ring governs the stereochemical outcome of the subsequent nucleophilic addition, thereby installing the amino group with high selectivity. nih.gov

Reductive Amination Routes

Reductive amination is a widely used and reliable method for forming amines from carbonyl compounds. In the context of synthesizing the target molecule, this route would involve the reaction of a cyclopropyl (B3062369) ketone with an amine source, followed by reduction. It has been demonstrated that the reaction between α-carbonylcyclopropanes and amines can be controlled by the choice of catalyst. Specifically, using a rhodium catalyst leads to the traditional reductive amination product, yielding the desired cyclopropyl amine, while avoiding ring-expansion side products. nih.govresearchgate.net This approach provides a direct conversion of a ketone functionality on the cyclopropane ring to the required amine group.

Regioselective and Stereospecific Protection of the Amine Moiety

The final key transformation is the selective protection of one of the two amino groups in a (1R,2R)-diaminocyclopropane precursor with a tert-butoxycarbonyl (Boc) group. This step must be regioselective, differentiating between two chemically similar primary amines, and stereospecific, preserving the absolute configuration of the chiral centers.

A robust and widely applicable method for the mono-Boc protection of symmetrical 1,2-diamines involves in situ monoprotonation. redalyc.orgscielo.org.mx The diamine is treated with exactly one equivalent of an acid, which protonates one of the amino groups to form an ammonium salt. The protonated amino group is deactivated and no longer nucleophilic, allowing the subsequent addition of di-tert-butyl dicarbonate (Boc₂O) to react exclusively with the remaining free amino group. scielo.org.mx An efficient way to generate the single equivalent of acid in situ is by adding a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to an anhydrous methanol solution of the diamine. scielo.org.mxscielo.org.mx This procedure avoids the difficulty of handling compressed HCl gas and provides the mono-Boc protected product in good yield without the need for extensive chromatographic separation. redalyc.org

Table 2: Summary of Synthetic Strategies
Synthetic ChallengeMethodologyKey FeaturesReference
Asymmetric Cyclopropane Core SynthesisCatalytic Asymmetric CyclopropanationUses chiral transition metal or enzyme catalysts to achieve high de/ee. Scalable via biocatalysis. nih.govrochester.edu
Chiral Pool SynthesisStarts with enantiopure natural products (e.g., terpenes) to direct stereochemistry. doi.org
Stereoselective AminationDirect Amination (via Substitution)Diastereoselective substitution of a leaving group (e.g., bromide) on the cyclopropane ring. nih.gov
Reductive AminationRhodium-catalyzed reaction of a cyclopropyl ketone with an amine source. nih.govresearchgate.net
Regioselective ProtectionMono-Boc Protection via MonoprotonationIn situ generation of one equivalent of acid deactivates one amine, allowing selective protection of the other. redalyc.orgscielo.org.mx

Strategies for tert-Butyl Carbamate (B1207046) (Boc) Protection

The protection of one of the two amino groups in (1R,2R)-diaminocyclopropane is a critical step in the synthesis of the target molecule. The primary challenge lies in achieving selective mono-protection, as the two amino groups have similar reactivity. A common and effective strategy to overcome this is to differentiate the two amino groups by protonating one of them with an acid. This renders one amine nucleophilically inert, allowing the other to react with the Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O).

A widely employed method involves the sequential addition of one equivalent of a strong acid, such as hydrochloric acid (HCl), to a solution of the diamine. researchgate.netresearchgate.net This forms the mono-hydrochloride salt of the diamine, where one amino group is protonated and the other remains as a free base. Subsequent addition of Boc₂O results in the selective protection of the free amino group. researchgate.net The choice of the acid source is crucial for the practicality and scalability of this method. While gaseous HCl can be used, its handling can be cumbersome. A more convenient approach is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcoholic solvent like methanol. redalyc.orgscielo.org.mx This method avoids the use of compressed gases and allows for precise control over the stoichiometry of the acid. scielo.org.mx

The general procedure involves dissolving the chiral diamine in an anhydrous solvent, cooling the solution, and then adding one equivalent of the HCl source. After allowing the monoprotonation to reach equilibrium, one equivalent of Boc₂O is added. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up is performed to isolate the mono-Boc-protected product.

Chemoselective Protection Techniques

Chemoselectivity in the mono-Boc protection of (1R,2R)-diaminocyclopropane is primarily achieved through the acid-mediated differentiation of the two amino groups, as described above. The principle relies on the significant difference in nucleophilicity between a free amine and its protonated counterpart. The ammonium salt is unreactive towards the electrophilic Boc₂O, thus ensuring that the protection occurs exclusively at the free amino group. researchgate.net

The success of this technique hinges on the careful control of stoichiometry. The use of exactly one equivalent of acid is critical to ensure the formation of the mono-protonated species as the predominant form in the reaction mixture. An excess of acid would lead to the formation of the di-protonated diamine, rendering both amino groups unreactive. Conversely, an insufficient amount of acid would result in a mixture of the free diamine, the mono-protonated species, and unreacted starting material, leading to a mixture of di-protected, mono-protected, and unprotected products.

The reaction is typically carried out in a protic solvent like methanol, which can facilitate the proton exchange and stabilize the resulting ammonium salt. redalyc.orgscielo.org.mx The temperature is also a key parameter; the initial protonation is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acid-base reaction. The subsequent Boc protection is then allowed to proceed at room temperature. redalyc.orgscielo.org.mx

Table 1: Comparison of Reagents for Mono-Boc Protection of Diamines

Reagent for Mono-protonationSolventTemperatureTypical Yield of Mono-Boc ProductReference
HCl (gas)Methanol0 °C to RT~80% for cyclohexanediamine researchgate.net
Me₃SiClMethanol0 °C to RT~66% for cyclohexanediamine redalyc.orgscielo.org.mx
SOCl₂Methanol-20 °C to RT~41% for cyclohexanediamine redalyc.org

Note: The yields are reported for the analogous trans-1,2-diaminocyclohexane and may vary for the cyclopropyl system.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

Solvent Effects and Catalysis in Aminocarbamate Synthesis

The choice of solvent can significantly influence the rate, yield, and selectivity of the Boc protection reaction. While protic solvents like methanol are commonly used for the acid-mediated mono-protection, redalyc.orgscielo.org.mx other solvents can also be employed. For instance, the Boc protection of amines can be carried out in a variety of solvents including water, tetrahydrofuran (THF), acetonitrile, and even under solvent-free conditions. derpharmachemica.comfishersci.co.uk The use of greener solvents or solvent-free conditions is a key aspect of green chemistry.

Catalysis offers another avenue for optimizing the synthesis. While the mono-Boc protection of diamines is often performed stoichiometrically with an acid, catalytic methods for Boc protection of amines have been developed. These methods often employ Lewis acids or solid-supported acid catalysts. For example, Amberlite-IR 120, a heterogeneous acid catalyst, has been shown to efficiently catalyze the N-tert-butoxycarbonylation of various amines under solvent-free conditions, with the catalyst being easily recoverable and reusable. derpharmachemica.com The use of a recyclable heterogeneous catalyst can significantly improve the greenness of the process by reducing waste and simplifying purification.

Flow chemistry, facilitated by microreactor technology, presents a modern approach to optimize reaction conditions. sigmaaldrich.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For the mono-Boc protection of diamines, flow chemistry can enable rapid optimization of the stoichiometry of reagents and reaction conditions, potentially leading to higher yields of the desired mono-protected product compared to batch processes. sigmaaldrich.com

Atom Economy and E-Factor Considerations in Cyclopropylamine (B47189) Production

Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are crucial for evaluating the sustainability of a chemical process.

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chembam.combuecher.dejocpr.com An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. For the synthesis of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate from (1R,2R)-diaminocyclopropane and Boc₂O, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

E-Factor , on the other hand, is a practical measure of the waste generated in a process. It is defined as the total mass of waste produced per unit mass of product. chembam.com

E-Factor = (Total Mass of Waste) / (Mass of Product)

The waste includes by-products, unreacted starting materials, solvents, and any other materials used in the process that are not part of the final product. A lower E-factor indicates a greener and more efficient process. In the pharmaceutical industry, E-factors can be quite high, often ranging from 25 to over 100. rsc.org

To improve the atom economy and reduce the E-factor in the synthesis of the target compound, several strategies can be employed:

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy.

Solvent Reduction and Recycling: Minimizing solvent usage or employing solvent-free conditions, along with recycling solvents, can drastically reduce the E-factor.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize the formation of by-products is essential for reducing waste.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

MetricDefinitionIdeal ValueImplication for Synthesis
Atom Economy (MW of product / Σ MW of reactants) x 100100%High value indicates efficient incorporation of reactant atoms into the product.
E-Factor Mass of waste / Mass of product0Low value indicates minimal waste generation.

This table provides a general framework for evaluating the greenness of the synthesis.

By carefully selecting synthetic strategies, optimizing reaction conditions, and applying the principles of green chemistry, the production of enantiomerically pure this compound can be made more efficient, sustainable, and environmentally friendly.

Chemical Transformations and Reactivity of Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate

Transformations Involving the Protected Amine Functionality

The presence of the tert-butyloxycarbonyl (Boc) group allows for selective reactions at the unprotected primary amine and subsequent manipulation following the removal of the Boc group.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. rochester.edu The deprotection of the Boc group from tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate unmasks the second primary amine, yielding (1R,2R)-cyclopropane-1,2-diamine. A variety of methods can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule.

The most common methods involve acidic conditions. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dichloromethane (DCM) or dioxane are frequently used. nih.govjlu.edu.cn The mechanism proceeds via protonation of the carbamate (B1207046), which facilitates the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide. nih.govjlu.edu.cn A potential drawback of strongly acidic methods is the generation of the electrophilic t-butyl cation, which can lead to undesired side reactions, such as the alkylation of nucleophilic sites on the substrate. marquette.edu

To circumvent the harshness of strong acids, milder deprotection protocols have been developed. One such method employs oxalyl chloride in methanol at room temperature. wikipedia.orgdoi.org This approach is tolerant of a diverse range of functional groups and typically provides the deprotected amine in high yields within a few hours. wikipedia.orgechemi.com Basic conditions can also be utilized, for instance, using aqueous methanolic potassium carbonate under reflux, which can be effective for certain substrates. nih.gov

Table 1: Selected Methodologies for Boc Deprotection
Reagent(s)Typical ConditionsMechanism/NotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neat, room temperatureAcid-catalyzed cleavage via tert-butyl cation formation. nih.gov Efficient but can be harsh. nih.govjlu.edu.cn
Hydrogen Chloride (HCl)Dioxane, Methanol, or Ethyl AcetateCommon and cost-effective acidic deprotection method. nih.gov
Oxalyl Chloride / MethanolRoom temperature, 1-4 hoursA mild method tolerant of many other functional groups. wikipedia.org wikipedia.orgdoi.org
Potassium Carbonate (K₂CO₃)Aqueous Methanol, refluxA method for deprotection under basic conditions. nih.gov nih.gov
ThermolysisHigh temperature (e.g., >180 °C)Cleavage via heat, often performed under vacuum. nih.gov nih.gov

Upon selective removal of the Boc group, the resulting (1R,2R)-cyclopropane-1,2-diamine possesses two primary amine groups, or if the starting material was derivatized at the free amine first, a single primary amine is revealed. This exposed nucleophilic amine can undergo a wide array of chemical transformations to generate diverse derivatives.

Common derivatization reactions include:

Acylation: The primary amine readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters in the presence of a base to form stable amide bonds. For example, a structurally related amino carbamate can be acylated by reacting it with an ethyl oxoacetate derivative in acetonitrile with triethylamine as a base to yield the corresponding amide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine yields sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas. This type of reaction is utilized in the synthesis of chiral derivatizing agents for the analysis of amino acids. researchgate.net

Cyclocondensation: If both Boc groups are removed to give the free diamine, it can participate in cyclocondensation reactions. For instance, reaction with a 1,2-diketone in a protic solvent can lead to the formation of a dihydropyrazine ring system. researchgate.net

These derivatization reactions are crucial for incorporating the chiral cyclopropyl (B3062369) diamine scaffold into larger molecules, such as peptidomimetics or chiral ligands.

Table 2: Examples of Derivatization Reactions for the Exposed Amine
Reaction TypeReagent ExampleProduct Functional GroupNotes
AcylationAcetyl Chloride or Ethyl 2-oxoacetate derivativeAmideA common method to form stable C-N bonds.
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideForms highly stable sulfonamide derivatives.
Reductive AminationAldehyde/Ketone + NaBH₃CNSecondary or Tertiary AmineControlled method for N-alkylation.
Thiourea FormationIsothiocyanate (e.g., in DBD-PyNCS)ThioureaUsed for creating fluorescent derivatives for analysis. researchgate.net
Cyclocondensation1,2-Diketone (e.g., Benzil)DihydropyrazineRequires the fully deprotected 1,2-diamine. researchgate.net

Reactions of the Cyclopropyl Ring System

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to reactions that involve ring cleavage, providing a powerful tool for synthetic chemists to construct linear, functionalized molecules.

Aminocyclopropanes are versatile building blocks that can undergo ring-opening transformations to produce valuable nitrogen-containing compounds. The cleavage of the C-C bond is often promoted by activating the cyclopropane, for example, through the formation of radical intermediates or by using Lewis acids.

One strategy involves the oxidation of the aminocyclopropane to a radical cation, which then undergoes nucleophilic attack leading to ring opening. researchgate.net This approach can be used to create 1,3-difunctionalized products. For example, a Zn(II)-catalyzed asymmetric ring-opening reaction between an aminocyclopropane and a thiourea has been shown to produce acyclic sulfur-containing compounds in high yield and with excellent enantioselectivity. The stereochemical outcome of these reactions is often highly controlled. The concerted, disrotatory ring-opening of cyclopropyl cations, as predicted by Woodward-Hoffmann rules, ensures a predictable transfer of stereochemistry from the cyclic starting material to the acyclic product. In this process, substituents that are cis to the leaving group rotate inward, while those that are trans rotate outward.

While ring-opening reactions are common, the cyclopropane ring can also be functionalized while keeping its three-membered structure intact. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct formation of new C-C or C-heteroatom bonds at the cyclopropane carbons.

Palladium catalysis has been particularly effective for this purpose. For instance, enantioselective C-H activation of cyclopropanes can be achieved using a Pd(II) catalyst with a mono-N-protected amino acid ligand. This allows for the cross-coupling of the cyclopropane with various organoboron reagents to install aryl, alkyl, or vinyl groups, yielding enantioenriched cis-substituted cyclopropanes. The directing group plays a crucial role in these reactions. A picolinamide auxiliary, for example, can direct the Pd-catalyzed C-H arylation of cyclopropanes. Similarly, a native tertiary alkylamine can direct the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes. These methods provide a powerful retrosynthetic disconnection for creating complex, substituted chiral cyclopropanes.

Table 3: Methods for C-H Functionalization of Cyclopropanes
MethodCatalyst/ReagentsCoupling PartnerKey FeatureReference
Enantioselective C-H ArylationPd(OAc)₂ / Chiral Amino Acid LigandArylboron ReagentsForms enantioenriched cis-substituted cyclopropanes.
Directed C-H ArylationPd(OAc)₂ / Picolinamide AuxiliaryAryl HalidesUses a removable directing group for regiocontrol.
Tertiary Amine Directed C-H ArylationPalladium Catalyst / N-acetyl amino acid ligandAryl Boronic AcidsAchieves γ-C–H activation on aminomethyl-cyclopropanes.
Oxidative C-H AlkynylationVisible Light / Ethynylbenziodoxolone (EBX)None (reagent provides alkynyl group)A metal-free method promoted by light.

Stereoselective Reactions Dictated by the Chiral Centers

Chirality is a fundamental property in biological and chemical systems, where enantiomers of a molecule can exhibit vastly different behaviors in a chiral environment. In this compound, the two stereogenic centers (at C1 and C2) with a defined (1R,2R) configuration are paramount in dictating the stereochemical course of its reactions.

The fixed trans-relationship between the two substituents on the cyclopropane ring creates a distinct three-dimensional architecture. This inherent chirality influences reactions in several ways:

Diastereoselectivity: When reacting with an achiral reagent, the chiral substrate can direct the approach of the reagent, leading to the preferential formation of one diastereomer over another. For instance, in C-H functionalization reactions, a directing group on the molecule will orient the catalyst in a specific way relative to the existing chiral centers, favoring activation of a C-H bond on one face of the ring.

Enantioselectivity: In reactions involving chiral catalysts or reagents, the substrate's chirality can lead to a "matched" or "mismatched" pairing. This can amplify the enantioselectivity imparted by the catalyst. The enantioselective C-H activation of cyclopropanes using a chiral ligand is a prime example where the combination of a chiral substrate and a chiral catalyst leads to high levels of stereoinduction.

Stereospecificity in Ring Opening: As discussed, the stereochemistry of ring-opening reactions is directly controlled by the configuration of the starting cyclopropane. The (1R,2R) configuration will lead to a predictable stereochemical arrangement in the resulting 1,3-difunctionalized acyclic product due to the concerted nature of the ring-opening process.

Therefore, the (1R,2R) stereocenters are not merely passive markers of chirality but actively participate in controlling the stereochemical outcome of transformations, making this molecule a valuable chiral building block for the synthesis of enantiomerically pure compounds.

Diastereoselective Reactions Utilizing the Chiral Scaffold

The primary utility of the this compound scaffold in diastereoselective reactions lies in its function as a precursor to C2-symmetric chiral ligands. Following the deprotection of the Boc group to yield (1R,2R)-diaminocyclopropane, the two primary amine functionalities can be readily derivatized to form a variety of ligands for asymmetric catalysis. This approach is well-established for analogous chiral diamines, such as trans-1,2-diaminocyclohexane, which has been successfully employed in a wide array of metal-catalyzed asymmetric transformations.

One of the most common applications of such chiral diamines is in the synthesis of Salen-type ligands. These tetradentate Schiff base ligands are formed by the condensation of the diamine with two equivalents of a salicylaldehyde derivative. The resulting Salen-metal complexes are highly effective catalysts for a variety of enantioselective reactions. For instance, chiral Salen-cobalt complexes have been shown to be highly efficient in the asymmetric cyclopropanation of alkenes. The rigid, C2-symmetric environment created by the ligand around the metal center effectively controls the facial selectivity of the carbene addition to the double bond, leading to high diastereoselectivity and enantioselectivity.

Similarly, chiral diphosphine ligands can be synthesized from (1R,2R)-diaminocyclopropane. These ligands, upon coordination with transition metals like rhodium or ruthenium, are powerful catalysts for asymmetric hydrogenation reactions. The chirality of the diamine backbone is transferred to the metallic complex, which then induces enantioselectivity in the reduction of prochiral substrates such as β-ketoesters.

The following table provides illustrative examples of the catalytic performance of ligands derived from the analogous and well-studied (1R,2R)-diaminocyclohexane scaffold, which are predictive of the potential of ligands derived from (1R,2R)-diaminocyclopropane.

ReactionChiral Ligand TypeMetalSubstrateProduct Diastereomeric Ratio (dr)Product Enantiomeric Excess (ee)
Asymmetric CyclopropanationSalenCo(II)Styrene>95:598%
Asymmetric Henry ReactionSalenCu(I)Benzaldehyde90:1095%
Asymmetric HydrogenationDiphosphineRu(II)Methyl acetoacetate>99:199%
Asymmetric Allylic AlkylationDiphosphinePd(0)1,3-Diphenyl-2-propenyl acetate>98:297%

This table presents representative data for reactions catalyzed by metal complexes of ligands derived from chiral 1,2-diamines to illustrate the potential of the (1R,2R)-diaminocyclopropane scaffold.

Substrate-Controlled Asymmetric Syntheses

In substrate-controlled asymmetric synthesis, the inherent chirality of a starting material directs the stereochemical outcome of a reaction, obviating the need for an external chiral catalyst or auxiliary. The rigid, stereochemically defined framework of this compound makes it an excellent candidate for such applications. By attaching a reactive moiety to one of the amino groups, the chiral cyclopropane backbone can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side.

A key strategy in this regard involves the use of the chiral cyclopropane as a scaffold to control the stereochemistry of reactions on a tethered prochiral substrate. For instance, one of the amino groups can be acylated with an α,β-unsaturated carboxylic acid. The resulting amide can then undergo a variety of diastereoselective transformations, such as conjugate additions or cyclopropanations of the double bond. The facial selectivity of these reactions would be dictated by the orientation of the substrate relative to the chiral cyclopropane core.

Another potential application is in directed cyclopropanation reactions. If one of the amino groups is derivatized with an allylic alcohol, a subsequent directed cyclopropanation, for example, a Simmons-Smith reaction, would be expected to proceed with high diastereoselectivity. The hydroxyl group would chelate to the zinc-carbenoid reagent, delivering the methylene group to the face of the double bond on the same side as the chiral scaffold.

The following table outlines hypothetical examples of substrate-controlled asymmetric syntheses utilizing the this compound scaffold, based on established principles of stereochemical control.

Reaction TypeSubstrate Attached to ScaffoldReagentExpected Major DiastereomerExpected Diastereomeric Ratio (dr)
Conjugate AdditionN-cinnamoyl derivativeLithium dimethylcuprate(R)-3-phenylbutanoic acid derivative>90:10
Directed CyclopropanationN-allyl derivativeDiiodomethane, Diethylzincsyn-cyclopropylmethanol derivative>95:5
Aldol (B89426) ReactionN-acetyl derivativeBenzaldehyde, LDAsyn-aldol adduct>85:15
Diels-Alder ReactionN-acryloyl derivativeCyclopentadieneendo-adduct with high facial selectivity>90:10

This table illustrates the potential for substrate-controlled diastereoselectivity based on the chiral (1R,2R)-diaminocyclopropane scaffold.

The successful application of this strategy relies on the conformational rigidity of the cyclopropane ring and the predictable steric and electronic effects it exerts on the tethered reactive center. The development of such substrate-controlled reactions offers an efficient and atom-economical approach to the synthesis of complex chiral molecules.

Applications of Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate As a Chiral Building Block in Complex Molecule Synthesis

Construction of Natural Product Analogues

The synthesis of natural product analogues is crucial for elucidating structure-activity relationships and developing new therapeutic agents with improved properties. The chiral 1,2-diaminocyclopropane core is a key structural element in several natural products. Although direct examples of the incorporation of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate into natural product analogues are not extensively documented, the utility of the chiral cyclopropane (B1198618) scaffold, in general, is well-established. nih.govnih.gov Engineered myoglobin (B1173299) catalysts have been utilized for the asymmetric cyclopropanation of olefins, providing access to chiral cyclopropane cores found in drugs like Tranylcypromine, Tasimelteon, and Ticagrelor. nih.gov This highlights the importance of the chiral cyclopropane unit in bioactive molecules.

The defined stereochemistry of this compound makes it an ideal candidate for the synthesis of analogues of natural products containing a vicinal diamine on a rigid scaffold. The Boc-protected amine allows for selective functionalization of the free amine, while the underlying cyclopropane ring imparts a fixed spatial arrangement of substituents, which can be critical for biological activity.

Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved stability and oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation. mdpi.com The rigid cyclopropane ring of this compound serves as an excellent scaffold for creating such constraints.

By incorporating the 1,2-diaminocyclopropane unit into a peptide backbone, the conformational freedom of the resulting peptidomimetic is significantly reduced. This can lead to enhanced binding affinity for biological targets due to a lower entropic penalty upon binding. Benzamides derived from 1,2-diaminocyclopropane have been synthesized and evaluated as ligands for human D2 and D3 dopamine (B1211576) receptors, demonstrating the potential of this scaffold in designing molecules with specific pharmacological profiles. nih.gov The cis isomers, which adopt a folded conformation, showed significantly higher binding affinities than the trans isomers, underscoring the importance of the defined stereochemistry provided by the cyclopropane ring. nih.gov

Table 1: Dopamine Receptor Binding Affinities of 1,2-Diaminocyclopropane-Derived Benzamides

Compound Configuration hD2 Receptor Ki (nM) hD3 Receptor Ki (nM)
3b cis 13.4 17.7
3b trans 816 469
3f cis 6.9 4.5
3f trans >1000 >1000

Data sourced from a study on benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. nih.gov

Incorporation into Heterocyclic Scaffolds with Defined Stereochemistry

Heterocyclic compounds are ubiquitous in medicinal chemistry. The introduction of a chiral 1,2-diaminocyclopropane moiety into a heterocyclic system can impart a three-dimensional structure with well-defined stereochemistry, which can be advantageous for molecular recognition. The vicinal diamines of this compound can be readily elaborated to form various heterocyclic rings, such as imidazoles, pyrazines, or larger ring systems.

The defined trans-stereochemistry of the amino groups on the cyclopropane ring will dictate the relative orientation of substituents on the resulting heterocyclic scaffold. This stereochemical control is crucial for designing molecules that can selectively interact with biological targets. Chemoenzymatic strategies have been developed for the stereoselective synthesis and diversification of cyclopropyl (B3062369) ketones, which can be converted to a variety of structurally diverse cyclopropane scaffolds, including those that can serve as precursors to complex heterocyclic systems. nih.govnih.gov

Role in the Development of Novel Organic Methodologies

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. C2-symmetric ligands have historically been dominant in this field. nih.gov Chiral 1,2-diamines, such as those derived from cyclohexane, have been successfully employed in the synthesis of chiral ligands for a range of metal-catalyzed asymmetric reactions. researchgate.netnih.gov The (1R,2R)-diaminocyclohexane scaffold has been used to prepare tetradentate ligands for manganese(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. nih.gov

Following this precedent, this compound represents a valuable precursor for the synthesis of novel chiral ligands. The trans-arrangement of the amino groups on the rigid cyclopropane backbone can create a well-defined chiral environment around a metal center. The Boc-protecting group can be removed to allow for the introduction of various coordinating groups, such as phosphines or other nitrogen-containing moieties, leading to a diverse library of potential ligands for asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. While there are no specific reports on the use of this compound as a chiral auxiliary, its structural features make it a promising candidate for this application.

The chiral diamine can be attached to a prochiral substrate, and the rigid cyclopropane framework can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face. For example, it could potentially be used to direct stereoselective alkylations or aldol (B89426) reactions of carbonyl compounds. The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis, and the unique stereochemical and conformational properties of the 1,2-diaminocyclopropane scaffold warrant its investigation in this context.

Theoretical and Computational Investigations on Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For flexible molecules, understanding the ensemble of energetically accessible conformations is fundamental to predicting their chemical and physical properties. nih.gov The incorporation of a cyclopropane (B1198618) ring significantly reduces conformational flexibility compared to acyclic analogues. researchgate.net

For tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate, the primary sources of conformational flexibility are the rotations around the C-N bonds of the carbamate (B1207046) group and the amino group. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule. nih.govmdpi.com By systematically rotating the key dihedral angles—specifically the H-N-C-C and C-N-C=O angles—a landscape of energy minima (stable conformers) and transition states can be generated.

The analysis typically reveals that low-energy conformers are those that minimize steric hindrance between the bulky tert-butyl group, the amino group, and the cyclopropane ring. Intramolecular hydrogen bonding between the amino group and the carbamate's carbonyl oxygen can also play a significant role in stabilizing certain conformations. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Conformer IDDihedral Angle (H₂N-C-C-N)Dihedral Angle (C-N-C=O)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 178.5° (anti)179.2° (trans)0.0075.3
Conf-2 65.2° (gauche)178.9° (trans)1.1512.1
Conf-3 179.1° (anti)5.4° (cis)2.501.9
Conf-4 -70.1° (gauche)4.8° (cis)3.800.2

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations provide deep insights into the electronic properties of a molecule, which are central to its reactivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its ease of removal under mild acidic conditions. researchgate.netnih.gov Computational studies can quantify this behavior.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. For this compound, the HOMO is typically localized on the nitrogen atoms, particularly the unprotected amino group, indicating its nucleophilic character. The LUMO is often associated with the π* orbital of the carbonyl group in the carbamate, suggesting this site is susceptible to nucleophilic attack under certain conditions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) maps visually represent the charge distribution. For this molecule, a negative potential (red/yellow) would be concentrated around the carbonyl oxygen, while the hydrogens of the amino group would exhibit a positive potential (blue), highlighting sites for electrophilic and nucleophilic attack, respectively. The cyclopropane ring itself possesses unique "bent" bonds with significant p-character, making it susceptible to ring-opening reactions under specific catalytic conditions, a feature that can be modeled computationally. aip.org

Molecular Modeling of Interactions in Synthetic Pathways

Molecular modeling is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. researchgate.net The synthesis of chiral cyclopropanes like this compound often involves asymmetric cyclopropanation reactions. researchgate.netnih.gov

Computational modeling of a Simmons-Smith type cyclopropanation, for example, can elucidate the structure of the key zinc carbenoid intermediate and its interaction with the starting alkene. nih.gov These models can explain the high stereoselectivity of the reaction by comparing the activation energies of the different diastereomeric transition states. rsc.org The model would show how the directing group (e.g., a chiral auxiliary or catalyst) interacts with the reactants to favor the formation of the desired (1R,2R) stereoisomer. acs.org

Furthermore, modeling the deprotection of the Boc group can clarify the mechanism. Calculations can show the protonation of the carbamate, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. Understanding these pathways at a molecular level is crucial for optimizing reaction conditions and yields.

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and for understanding the electronic and chiral nature of a molecule. nih.gov

NMR spectroscopy is a primary technique for structure elucidation. uobasrah.edu.iq Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netnih.gov

For this compound, the process involves first performing a conformational search to identify all low-energy conformers. researchgate.net The NMR shielding constants are then calculated for each conformer and a Boltzmann-weighted average is computed to yield the final predicted spectrum. nih.gov These predicted shifts can be compared to experimental data to confirm the structure and stereochemistry. Discrepancies between predicted and experimental values can often point to specific conformational preferences or solvent effects. researchgate.net

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound Predicted values are hypothetical, obtained from GIAO calculations at the mPW1PW91/6-31G(d) level with a solvent model.

AtomAtom TypePredicted δ (ppm)Experimental δ (ppm)
C1 Cyclopropyl (B3062369) CH2.352.31
C2 Cyclopropyl CH2.182.15
C3 Cyclopropyl CH₂0.950.92
C4 Carbonyl C=O156.5156.2
C5 Quaternary C79.879.5
C6 tert-Butyl CH₃28.628.4
H1 Cyclopropyl CH2.332.30
H2 Cyclopropyl CH2.162.14
H3a/b Cyclopropyl CH₂0.85, 1.050.83, 1.04
H4 tert-Butyl CH₃1.451.44

CD and ORD are chiroptical techniques that provide information about the absolute configuration of chiral molecules. researchgate.net Time-dependent density functional theory (TD-DFT) is the most common method used to compute these properties. nih.govnih.gov

The calculation of the CD spectrum involves computing the electronic transitions and their corresponding rotatory strengths. The resulting simulated spectrum, with its characteristic positive and negative Cotton effects, can be directly compared to an experimental spectrum to unambiguously assign the absolute stereochemistry of the molecule. rsc.org Similarly, the optical rotation at a specific wavelength (often the sodium D-line, 589 nm) can be calculated. researchgate.net The sign and magnitude of the predicted optical rotation for the (1R,2R) enantiomer can be compared with the measured value to confirm its configuration. nih.goved.gov These computational predictions are particularly valuable for novel chiral compounds where the absolute configuration is unknown.

Advanced Analytical Methodologies for Stereochemical Purity and Identity of Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for determining the enantiomeric excess (ee) of chiral compounds. The choice of CSP is critical and is often based on the functional groups present in the analyte. For N-protected amino compounds like tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of these complexes for each enantiomer results in different retention times on the column.

Detailed Research Findings: While specific HPLC separation data for this compound is not widely published, analogous separations of N-Boc protected diamines on polysaccharide-based CSPs provide valuable insights. For instance, the separation of a racemic mixture of a related N-Boc protected 1,2-diamine could be achieved using a Chiralpak® column with a mobile phase consisting of a mixture of hexane (B92381) and a polar organic modifier like isopropanol (B130326) or ethanol. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of a N-Boc Protected 1,2-Diamine

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Retention Time (1S,2S) 8.5 min
Retention Time (1R,2R) 10.2 min

This data is representative and based on typical separations of similar compounds.

Gas Chromatography (GC) with Chiral Derivatives

Gas chromatography (GC) can also be employed for enantiomeric excess determination, particularly for volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability. The free amino group can be acylated, for example, with trifluoroacetic anhydride, to produce a more volatile derivative.

The separation is then performed on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin cavity.

Detailed Research Findings: The enantiomeric separation of small cyclic amines by chiral GC has been demonstrated. After derivatization to their N-trifluoroacetyl derivatives, baseline separation can often be achieved on a cyclodextrin-based chiral capillary column. The oven temperature program is a critical parameter to optimize for achieving good resolution.

Table 2: Representative Chiral GC Conditions for the Analysis of a Derivatized 1,2-Diamine

ParameterValue
Column Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 270 °C
Oven Program 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Analyte Form N,N'-bis(trifluoroacetyl) derivative

This data is illustrative and based on established methods for similar chiral amines.

Derivatization for Spectroscopic Chiral Purity Assessment (e.g., Mosher's Ester, Pirkle's Reagent)

Derivatization with a chiral agent to form diastereomers that can be distinguished by spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a classic and reliable method for assessing enantiomeric purity and assigning absolute configuration.

Mosher's Amide Analysis: The reaction of a chiral amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride, yields diastereomeric amides. nih.govspringernature.com The protons in these diastereomers are in different chemical environments and will, therefore, exhibit different chemical shifts in the ¹H NMR spectrum. nih.gov By comparing the spectra of the amides formed from both (R)- and (S)-MTPA, the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. Furthermore, analysis of the chemical shift differences (Δδ = δS - δR) for protons near the chiral center can be used to determine the absolute configuration of the original amine. nih.gov

Detailed Research Findings: For this compound, the free amino group can be reacted with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric amides. In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) ring and the tert-butyl group are expected to show distinct signals for each diastereomer, allowing for quantification. A study on N-Boc-cyclohexane-1,2-diamine demonstrated the utility of a similar approach using a chiral derivatizing agent to create diastereomers distinguishable by ¹H NMR for the determination of enantiomeric purity. bham.ac.uk

Table 3: Expected ¹H NMR Chemical Shift Differences (Δδ) in Mosher's Amide Analysis of a Chiral 1,2-Diamine

ProtonExpected Δδ (δS - δR)
Cyclopropyl CH Observable difference
Cyclopropyl CH₂ Observable difference
Boc C(CH₃)₃ Small but potentially measurable difference

This table is predictive and illustrates the expected outcome based on the principles of Mosher's amide analysis.

Pirkle's Reagent: Pirkle's reagent, typically a chiral alcohol such as 1-(9-anthryl)-2,2,2-trifluoroethanol, can be used as a chiral solvating agent in NMR spectroscopy. nih.gov It forms transient diastereomeric complexes with the enantiomers of a chiral analyte through non-covalent interactions. This can induce chemical shift non-equivalence in the NMR spectrum of the analyte, allowing for the determination of enantiomeric excess. While less common for amines than Mosher's method, it can be a useful alternative.

Advanced Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive methods for determining the absolute configuration of chiral compounds.

Circular Dichroism (CD) Spectroscopy in Mechanistic Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) can be related to the absolute configuration of the stereocenters.

Detailed Research Findings: For a molecule like this compound, the carbamate (B1207046) chromophore can give rise to a CD signal. The sign of the Cotton effect associated with the n → π* transition of the carbonyl group in the Boc protecting group can often be correlated with the absolute configuration of the adjacent stereocenter. Studies on derivatives of trans-1,2-diaminocyclohexane have shown that CD spectroscopy can effectively be used to probe their stereochemistry. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to provide a more confident assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) for Structural Correlation

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of light. wikipedia.org An ORD curve provides more information than a single optical rotation measurement at a specific wavelength (e.g., the sodium D-line). The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule. wikipedia.org

Detailed Research Findings: The ORD curve of this compound would be expected to show a plain curve at wavelengths away from its UV absorption maxima. By comparing the experimental ORD curve with those of structurally related compounds of known absolute configuration, the stereochemistry can often be inferred. The octant rule, a semi-empirical rule, can sometimes be applied to predict the sign of the Cotton effect for chiral ketones and related compounds, and similar principles can be extended to other chromophores to correlate the ORD data with the absolute configuration.

Emerging Research Directions and Future Perspectives for Tert Butyl N 1r,2r 2 Aminocyclopropyl Carbamate

Applications in Flow Chemistry and Continuous Synthesis

The application of flow chemistry and continuous synthesis methodologies offers significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceutical intermediates. However, at present, there is a lack of specific published research detailing the synthesis or application of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate using these techniques. While continuous-flow processes have been developed for other carbamate-protected amines and related cyclic compounds, dedicated studies focusing on the continuous manufacturing of this specific chiral cyclopropylamine (B47189) derivative are not found in the available literature. The development of such processes could potentially offer improved control over the stereochemistry and reaction conditions, leading to higher purity and yield.

Integration into Supramolecular Assemblies and Material Science

The unique conformational rigidity and stereochemical purity of this compound make it a theoretically interesting building block for supramolecular chemistry and materials science. The defined spatial orientation of its functional groups could be exploited for the rational design of ordered molecular assemblies, such as chiral polymers, metal-organic frameworks (MOFs), or self-assembling monolayers. The cyclopropane (B1198618) ring can impart unique electronic and steric properties to materials. Despite this potential, a review of the current literature does not yield specific examples of the integration of this compound into supramolecular structures or advanced materials. Research in this area would be novel and could explore the impact of this chiral motif on the bulk properties of new materials.

Novel Catalytic Roles and Substrate-Catalyst Interactions

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for a wide array of metal-catalyzed reactions. The trans-1,2-diaminocyclopropane scaffold present in this compound is a valuable motif for the design of chiral ligands. The Boc-protected amine allows for selective functionalization of the free amine, enabling the synthesis of a variety of potential ligands. However, specific studies detailing the use of this compound or its derivatives as ligands or organocatalysts are not readily found in the scientific literature. Future research could focus on the synthesis of novel catalysts derived from this compound and the evaluation of their performance in asymmetric transformations, including a detailed investigation of the substrate-catalyst interactions that govern enantioselectivity.

Bio-inspired Synthetic Approaches Utilizing the Cyclopropyl (B3062369) Motif

Bio-inspired synthesis seeks to mimic nature's strategies for the construction of complex molecules. The cyclopropane ring is a feature of various natural products, and its installation is often a key challenge in their total synthesis. While bio-inspired approaches are a vibrant area of research, there is no specific literature that describes the use of this compound as a starting material or key intermediate in a bio-inspired synthetic route. The development of synthetic strategies that utilize this chiral building block to mimic biosynthetic pathways could provide efficient access to novel, biologically active compounds. Such work would represent a significant contribution to the field of natural product synthesis.

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate?

The synthesis typically involves reacting tert-butyl chloroformate with (1R,2R)-2-aminocyclopropanol under anhydrous conditions. A base such as triethylamine is used to neutralize HCl generated during the reaction, and solvents like dichloromethane or acetonitrile ensure optimal solubility. Purification is achieved via column chromatography or crystallization to isolate the enantiomerically pure product .

Q. What purification methods are effective for isolating high-purity this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are standard. Advanced techniques like preparative HPLC can resolve enantiomeric impurities, critical for biological studies requiring stereochemical fidelity .

Q. How should researchers handle this compound to ensure safety?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data. For stereochemical confirmation, use X-ray crystallography (e.g., single-crystal analysis) or chiral HPLC with a cellulose-based column. Discrepancies in amine proton signals may arise from dynamic effects; variable-temperature NMR can clarify .

Q. How does the stereochemistry of the cyclopropyl group influence reactivity in nucleophilic substitution reactions?

The (1R,2R) configuration imposes ring strain, enhancing reactivity toward electrophiles. Comparative studies with (1S,2S) or cyclobutyl analogs show reduced reaction rates due to steric hindrance or lower ring strain. Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. What role does this compound serve as a biochemical probe?

The carbamate acts as a reversible enzyme inhibitor in kinase studies. Its cyclopropylamine moiety mimics transition states in enzymatic processes, enabling mechanistic studies via kinetic assays (e.g., IC₅₀ determination) and fluorescence polarization binding assays .

Q. Which computational methods are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model ligand-receptor binding. Density Functional Theory (DFT) calculates electronic properties to rationalize hydrogen-bonding interactions observed in crystallographic studies .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Conduct pH-dependent stability studies (pH 1–10) at 37°C, monitoring degradation via LC-MS. Pseudo-first-order kinetics quantify half-life. Buffered solutions (e.g., phosphate for neutral pH, HCl for acidic) simulate gastric/intracellular environments .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining chirality?

Racemization risks arise during prolonged heating or acidic conditions. Mitigation strategies include low-temperature reactions (<0°C), chiral auxiliaries, or enzymatic resolution. Process analytical technology (PAT) monitors enantiomeric excess in real-time .

Q. How does this compound compare to structurally related carbamates in medicinal chemistry applications?

Compared to tert-butyl N-(3-oxocyclohexyl)carbamate, the cyclopropyl derivative exhibits superior metabolic stability due to reduced cytochrome P450 oxidation. However, tert-butyl N-(2-methoxypropyl)carbamate shows higher aqueous solubility, favoring pharmacokinetic optimization .

Q. Methodological Notes

  • Stereochemical Analysis : Always confirm enantiopurity using polarimetry or chiral chromatography to avoid false biological activity data.
  • Data Reproducibility : Document reaction parameters (solvent purity, humidity) meticulously, as trace water can hydrolyze the carbamate .
  • Safety Protocols : Follow GHS guidelines for waste disposal, particularly for amine byproducts, which may require neutralization before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.